molecular formula C11H15NO3S B6212262 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1873275-19-4

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid

Katalognummer: B6212262
CAS-Nummer: 1873275-19-4
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: AVAXPQYOPIEOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a cyclohexyloxy methyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromo-1-(cyclohexyloxy)methyl-1,3-thiazole with a suitable carboxylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid include other thiazole derivatives like 2-aminothiazole and 2-mercaptothiazole. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique cyclohexyloxy methyl group in this compound distinguishes it from other thiazole derivatives, potentially offering unique biological activities and applications .

Eigenschaften

CAS-Nummer

1873275-19-4

Molekularformel

C11H15NO3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H15NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)

InChI-Schlüssel

AVAXPQYOPIEOKX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OCC2=NC(=CS2)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.